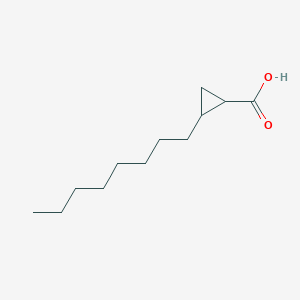
Acide 2-octylcyclopropanecarboxylique
Vue d'ensemble
Description
2-Octylcyclopropanecarboxylic acid is an organic compound with the molecular formula C₁₂H₂₂O₂ It is a cyclopropane derivative characterized by an octyl group attached to the cyclopropane ring and a carboxylic acid functional group
Synthetic Routes and Reaction Conditions:
Cyclopropanation of Alkenes: One common method for synthesizing 2-Octylcyclopropanecarboxylic acid involves the cyclopropanation of octyl-substituted alkenes using diazo compounds and transition metal catalysts. The reaction typically occurs under mild conditions and yields the desired cyclopropane derivative.
Hydrolysis of Nitriles: Another method involves the hydrolysis of octyl-substituted nitriles to form the corresponding carboxylic acid. This process can be carried out using acidic or basic conditions, depending on the specific nitrile used.
Industrial Production Methods: Industrial production of 2-Octylcyclopropanecarboxylic acid often involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Types of Reactions:
Oxidation: 2-Octylcyclopropanecarboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid group. For example, esterification with alcohols in the presence of acid catalysts can form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Acid catalysts for esterification, such as sulfuric acid or hydrochloric acid.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters and other substituted derivatives.
Applications De Recherche Scientifique
2-Octylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclopropane derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-Octylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. Additionally, the cyclopropane ring can interact with hydrophobic regions of proteins and membranes, potentially altering their structure and activity.
Comparaison Avec Des Composés Similaires
Cyclopropanecarboxylic acid: A simpler analog without the octyl group.
2-Octylcyclopropanol: A related compound where the carboxylic acid group is replaced with a hydroxyl group.
2-Octylcyclopropanone: A ketone derivative of the compound.
Uniqueness: 2-Octylcyclopropanecarboxylic acid is unique due to the presence of both the octyl group and the carboxylic acid functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
IUPAC Name |
2-octylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-10-9-11(10)12(13)14/h10-11H,2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZRNGWKTVAXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390651 | |
| Record name | 2-octylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15898-87-0 | |
| Record name | 2-octylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


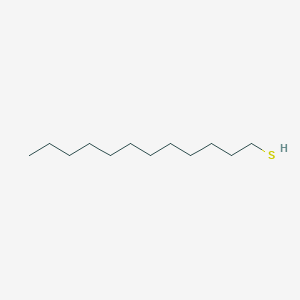
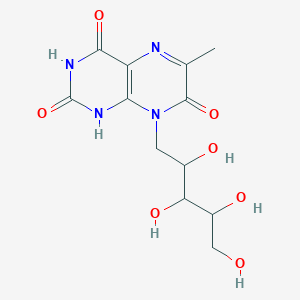
![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)
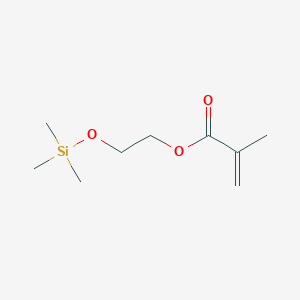


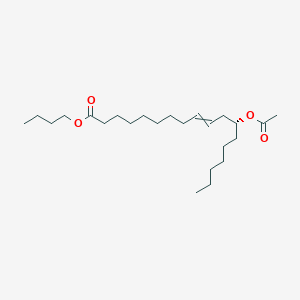
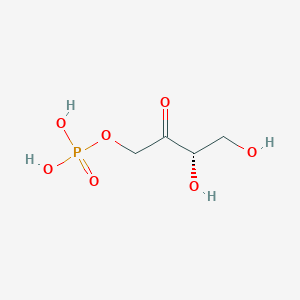
![1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B93527.png)
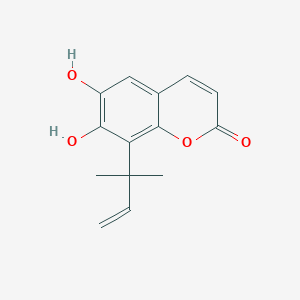
![Benzo[h]phenaleno[1,9-bc]acridine](/img/structure/B93532.png)
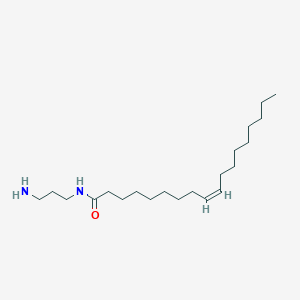
![N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide](/img/structure/B93535.png)

